
3-Chloro-4-methyl-1,8-naphthyridine
Overview
Description
3-Chloro-4-methyl-1,8-naphthyridine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nucleophilic Substitution Reactions : 3-Chloro-1-methyl-6-(p-methylphenoxy) benzo[c][1,8] naphthyridine was studied for its reactions with different nitrogen, oxygen, and sulfur nucleophiles, revealing that the 6-position was more reactive for oxygen and nitrogen nucleophiles than the 3-chloro group (Deady & Werden, 1986).
Antibacterial Activity and Efflux Pump Inhibition : A study on 1,8-naphthyridine sulfonamides, including 4-methyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, evaluated their antibacterial activity and inhibition of efflux resistance mechanisms in strains carrying TetK and MrsA efflux pumps (Oliveira-Tintino et al., 2020).
Preparation of Derivatives : The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involved a method that masks the C 2,3 double bond through reduction, followed by regiosselective deprotonation and other steps (Kiely, 1991).
Methylamination of Derivatives : The methylamination of 3,6-dinitro-1,8-naphthyridines with liquid methylamine potassium permanganate, including derivatives of 2-chloro-3,6-dinitro-1,8-naphthyridine, was explored, showing specific substitution reactions and theoretical calculations of the process (Woźniak et al., 2000).
Synthesis of Antibacterial Agents : New N-phenyl-3-aryl-1,8-naphthyridin-2-amines and 4-((3-aryl-1,8-naphthyridin-2-yl)amino) phenols were synthesized as potential antibacterial agents. These compounds were evaluated against various bacteria, and molecular docking studies were conducted to understand their interactions (Sakram et al., 2020).
Complexes Containing Derivatives : Cu(I) and Pb(II) complexes containing new tris(7-naphthyridyl)methane derivatives, including compounds derived from 2-chloro-5-methyl-1,8-naphthyridine, were synthesized and characterized. This study included structural investigations and molecular energy calculations (Gan et al., 2011).
properties
IUPAC Name |
3-chloro-4-methyl-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-7-3-2-4-11-9(7)12-5-8(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDZTDFUHLKOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

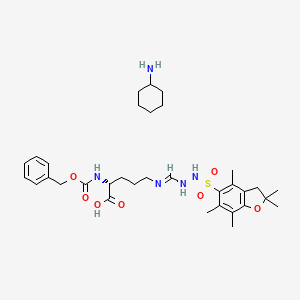
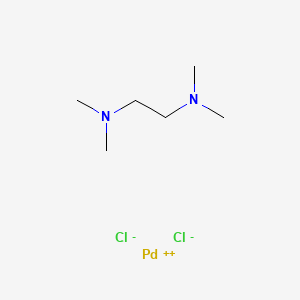
![N-[4-(5-methyl-3-phenyl-2H-1,3-oxazol-4-yl)phenyl]sulfonylpropanamide](/img/structure/B7981371.png)
![(1S,2R,7S,10R,11R,15R,17R,21R,22R)-7,21-dihydroxy-1,2,6,6,10,17,22-heptamethyl-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.017,20]tetracos-13-en-18-one](/img/structure/B7981388.png)
![(1R,2R,5S,8S,9S,10S,11S,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B7981395.png)
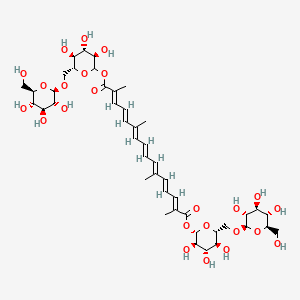

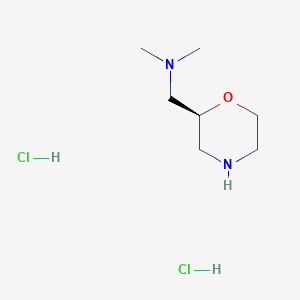



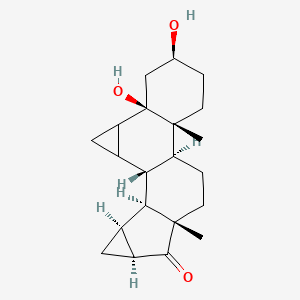

![cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one](/img/structure/B7981462.png)